3-Bromo-5-nitrocinnamic acid
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Overview
Description
3-Bromo-5-nitrocinnamic acid is an organic compound with the molecular formula C9H6BrNO4 It is a derivative of cinnamic acid, characterized by the presence of a bromine atom at the 3-position and a nitro group at the 5-position on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrocinnamic acid typically involves the bromination and nitration of cinnamic acid derivatives. One common method includes the bromination of cinnamic acid followed by nitration under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and nitric acid for nitration.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
Scientific Research Applications
3-Bromo-5-nitrocinnamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrocinnamic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
3-Nitrocinnamic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-nitrobenzoic acid: Similar functional groups but different core structure.
3-Bromo-4-nitrobenzoic acid: Similar functional groups but different substitution pattern.
Uniqueness: 3-Bromo-5-nitrocinnamic acid is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
Molecular Formula |
C9H6BrNO4 |
---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
(E)-3-(3-bromo-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-7-3-6(1-2-9(12)13)4-8(5-7)11(14)15/h1-5H,(H,12,13)/b2-1+ |
InChI Key |
VFHFOLQJHIBGKM-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C=CC(=O)O |
Origin of Product |
United States |
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